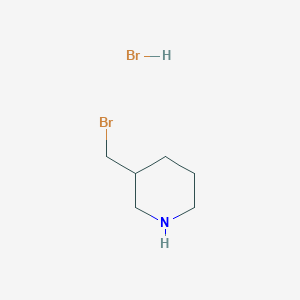

3-(Bromomethyl)piperidine hydrobromide

CAS No.: 1187851-01-9

Cat. No.: VC8213697

Molecular Formula: C6H13Br2N

Molecular Weight: 258.98

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1187851-01-9 |

|---|---|

| Molecular Formula | C6H13Br2N |

| Molecular Weight | 258.98 |

| IUPAC Name | 3-(bromomethyl)piperidine;hydrobromide |

| Standard InChI | InChI=1S/C6H12BrN.BrH/c7-4-6-2-1-3-8-5-6;/h6,8H,1-5H2;1H |

| Standard InChI Key | BFQUYJZHUSUEFH-UHFFFAOYSA-N |

| SMILES | C1CC(CNC1)CBr.Br |

| Canonical SMILES | C1CC(CNC1)CBr.Br |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 3-(bromomethyl)piperidine hydrobromide, reflecting the bromomethyl substituent at the third carbon of the piperidine ring and the hydrobromic acid salt form. Its molecular formula, C₆H₁₃Br₂N, was confirmed through high-resolution mass spectrometry. The hydrobromide salt enhances stability, facilitating handling and storage compared to the free base.

Structural Characterization

The compound’s structure comprises a six-membered piperidine ring with a bromomethyl (-CH₂Br) group at the 3-position. X-ray crystallography of analogous brominated piperidines reveals chair conformations with axial or equatorial substituent orientations depending on steric and electronic factors . The bromine atom’s electronegativity induces partial positive charge on the adjacent carbon, making it susceptible to nucleophilic attack—a property exploited in synthetic applications.

Synthesis and Reactivity

Reactivity Profile

The bromomethyl group acts as an electrophilic site, participating in:

-

Nucleophilic Substitution: Displacement of bromide by amines, alkoxides, or thiols.

-

Conjugate Additions: Michael additions with α,β-unsaturated carbonyl compounds, as demonstrated in the synthesis of 3-[2-(bromomethyl)piperidin-1-yl]propanoates .

-

Cyclization Reactions: Intramolecular alkylation to form nitrogen-containing heterocycles like indolizidines .

Physicochemical Properties

Experimental data for 3-(bromomethyl)piperidine hydrobromide remain limited, but inferences from analogous compounds suggest:

Applications in Organic Synthesis

Indolizidine Alkaloid Synthesis

A landmark application involves the synthesis of 2-(methoxycarbonyl)indolizidine (8), a bicyclic alkaloid precursor. Treatment of methyl 3-[2-(bromomethyl)piperidin-1-yl]propanoate (3a) with lithium diisopropylamide (LDA) induces intramolecular cyclization via enolate intermediate 7, yielding 8 as a 45:55 diastereomeric mixture . Subsequent reduction with lithium aluminium hydride (LiAlH₄) affords 2-(hydroxymethyl)indolizidine (9), showcasing the compound’s utility in constructing complex nitrogen heterocycles .

Functionalized Propanoate Derivatives

Conjugate addition of 3-(bromomethyl)piperidine hydrobromide to alkyl acrylates (e.g., methyl acrylate) in the presence of triethylamine produces 3-[2-(bromomethyl)piperidin-1-yl]propanoates (3a–d) . These esters serve as versatile intermediates for further functionalization, including hydrolysis to carboxylic acids or reduction to alcohols.

Analytical Characterization

Spectroscopic Data

While direct spectral data for 3-(bromomethyl)piperidine hydrobromide are unavailable, related compounds provide benchmarks:

-

¹H NMR (270 MHz, CDCl₃): Peaks at δ 1.20–1.76 (piperidine CH₂), 2.42–2.57 (N-CH₂), and 3.33–3.57 (Br-CH₂) .

-

IR (NaCl): C-Br stretch near 500–600 cm⁻¹; N-H stretch at ~3300 cm⁻¹ .

Chromatographic Methods

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are employed for purity assessment, with retention times varying by column and mobile phase .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume